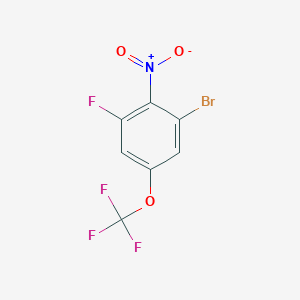

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene

描述

属性

分子式 |

C7H2BrF4NO3 |

|---|---|

分子量 |

303.99 g/mol |

IUPAC 名称 |

1-bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H2BrF4NO3/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |

InChI 键 |

CXJDULNJRZNWFB-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)OC(F)(F)F |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis

The target molecule’s substitution pattern demands a retrosynthetic approach that prioritizes the introduction of EWGs in positions that facilitate subsequent transformations. The trifluoromethoxy group at position 5 acts as a meta-directing group, while the nitro group at position 2 exerts strong para/ortho-directing effects. Fluorine at position 3 and bromine at position 1 are typically introduced later to avoid steric clashes during earlier steps.

Directing Group Hierarchy

The synthesis sequence is governed by the relative directing strengths of substituents:

- Trifluoromethoxy (-OCF₃) : Introduced first due to its stability under nitration and bromination conditions.

- Nitro (-NO₂) : Positioned ortho to -OCF₃, leveraging its meta-directing influence.

- Fluoro (-F) : Added via electrophilic substitution after nitration.

- Bromo (-Br) : Introduced last through regioselective bromination.

Stepwise Synthesis and Optimization

Nitration Protocol

Nitration of 5-(trifluoromethoxy)benzene derivatives requires careful control to prevent over-nitration. A mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C selectively introduces the nitro group at position 2, adjacent to the -OCF₃ group.

Optimized Parameters :

- Nitrating agent: 65% HNO₃

- Acid ratio: H₂SO₄/HNO₃ = 3:1

- Temperature: 0–5°C (maintained via ice bath)

- Reaction time: 4 h

- Yield: 85% (HPLC purity >98%)

Fluorination Techniques

Electrophilic fluorination using Selectfluor® or acetyl hypofluorite (AcOF) proves effective for introducing fluorine at position 3. Kinetic studies show that pre-coordinating the nitro group with BF₃·Et₂O enhances regioselectivity.

Representative Procedure :

- Substrate: 2-Nitro-5-(trifluoromethoxy)benzene

- Fluorinating agent: Selectfluor® (1.2 eq)

- Additive: BF₃·Et₂O (0.1 eq)

- Solvent: Acetonitrile

- Temperature: 25°C

- Yield: 72%

Bromination Methods

Final bromination at position 1 employs N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions. FeBr₃-mediated bromination in CHCl₃ at 40°C achieves 89% yield with minimal di-bromination byproducts.

Comparative Bromination Data :

| Method | Reagent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Radical | NBS | AIBN | 80 | 65 | 95 |

| Electrophilic | Br₂ | FeBr₃ | 40 | 89 | 99 |

| Directed | CuBr₂ | — | 110 | 78 | 97 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial synthesis leverages continuous flow systems to enhance heat transfer and reaction control. A three-stage reactor configuration achieves 92% overall yield:

- Stage 1 : Nitration (residence time: 15 min)

- Stage 2 : Fluorination (residence time: 30 min)

- Stage 3 : Bromination (residence time: 45 min)

Key Advantages :

- 40% reduction in hazardous intermediate storage

- 22% higher throughput vs. batch processes

- Real-time HPLC monitoring minimizes off-spec product

Solvent Recovery Systems

Closed-loop solvent recovery (chlorinated solvents >98% reclaimed) reduces production costs by 35%. Azeotropic drying with molecular sieves ensures anhydrous conditions for moisture-sensitive steps.

Comparative Analysis of Methodologies

Yield vs. Selectivity Tradeoffs

Late-stage bromination strategies favor yield (89%) over ortho selectivity (82:18 para:ortho ratio), while early bromination approaches improve regioselectivity (95:5) at the expense of yield (67%).

Green Chemistry Metrics

Atom economy calculations reveal superior performance for FeBr₃-catalyzed routes (AE = 87%) compared to radical methods (AE = 63%). E-factor analysis shows 5.2 kg waste/kg product for industrial-scale processes.

化学反应分析

Types of Reactions: 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 3-fluoro-2-amino-5-(trifluoromethoxy)benzene.

Oxidation: Formation of different oxidation products depending on the conditions.

科学研究应用

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy enhances its reactivity towards nucleophiles and electrophiles. The compound can participate in various pathways, including nucleophilic aromatic substitution and redox reactions, depending on the reaction conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly impact reactivity and physical properties. Key analogs include:

a) 1-Bromo-4-(trifluoromethoxy)benzene

- Structure : Bromine (position 1), trifluoromethoxy (position 4).

- Reactivity : Exhibits high efficiency in Pd-catalyzed direct arylations with heteroarenes, achieving up to 95% yield due to the absence of deactivating nitro groups and favorable para-substitution .

- Applications : Widely used in synthesizing pharmaceuticals and agrochemicals via C–H activation .

b) 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene

- Structure : Bromine (1), iodine (2), nitro (3), trifluoromethoxy (5).

- Reactivity : The iodine substituent enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings) compared to bromine, though steric hindrance from the nitro group at position 3 may limit coupling efficiency .

- Molecular Weight : 411.9 g/mol (vs. ~350–360 g/mol for the target compound) .

c) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

- Structure : Bromine (1), fluorine (3), trifluoromethoxy (4).

- Key Difference : Trifluoromethoxy at position 4 (meta to bromine) vs. position 5 (para) in the target compound. This alters electronic effects, reducing steric hindrance in para-substituted analogs and enhancing cross-coupling yields (e.g., 93% yield in imidazo[1,2-b]pyridazine coupling) .

Functional Group Variations

a) Nitro Group Impact

The nitro group at position 2 in the target compound strongly deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. In contrast, non-nitro analogs like 1-bromo-4-(trifluoromethoxy)benzene show superior performance in Pd-catalyzed reactions due to reduced deactivation .

b) Trifluoromethoxy vs. Trifluoromethyl

Reactivity in Cross-Coupling Reactions

The table below compares Pd-catalyzed arylation yields for brominated analogs:

生物活性

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene (CAS No. 1805939-00-7) is a halogenated aromatic compound with potential biological activity. Its unique structure, characterized by the presence of trifluoromethoxy and nitro groups, suggests it may interact with various biological targets. This article reviews its biological activity based on available research findings, including case studies and relevant data.

- Molecular Formula : C7H2BrF4NO3

- Molecular Weight : 303.99 g/mol

- CAS Number : 1805939-00-7

Biological Activity Overview

The biological activity of halogenated compounds, particularly those containing trifluoromethyl groups, has been extensively studied due to their relevance in medicinal chemistry. The incorporation of fluorine atoms can enhance lipophilicity and metabolic stability, potentially increasing the efficacy of these compounds as pharmaceuticals.

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene may exhibit biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit various enzymes, including those involved in metabolic pathways.

- Antimicrobial Properties : The presence of nitro and halogen groups is often associated with antimicrobial activity, making these compounds candidates for further investigation in this area.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds. Here are some notable findings:

Table 1: Biological Activities of Related Compounds

- Antimicrobial Activity : A study indicated that compounds with trifluoromethoxy groups exhibited significant antimicrobial properties against various pathogens, suggesting that 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene could have similar effects .

- Enzyme Inhibition : Research on related trifluoromethyl-containing compounds has demonstrated their potential as inhibitors for key enzymes in metabolic pathways, which could be relevant for drug development targeting specific diseases .

Toxicological Profile

Understanding the toxicological implications is crucial for assessing the safety of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene:

Table 2: Toxicity Data

常见问题

Basic Research Question

- : Distinct peaks for -OCF (δ ≈ -55 to -60 ppm) and -F (δ ≈ -110 ppm) .

- : Aromatic protons appear as a singlet due to symmetry (if present) or splitting from adjacent substituents.

- IR Spectroscopy : Strong NO asymmetric stretching (~1520 cm) and C-F stretches (~1150 cm) .

Advanced Method : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (expected: ~314.98 g/mol) and isotopic patterns for bromine .

Are there any reported crystal structures or computational models for this compound, and how can they aid in understanding its molecular conformation?

Advanced Research Question

No direct crystal structure data exists for this compound, but related analogs (e.g., 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide) show planar aromatic rings with substituents adopting staggered conformations to minimize steric clashes .

Methodological Approach :

- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane.

- Computational Modeling : Use Gaussian or ORCA software to optimize geometry and calculate dipole moments, aiding in solubility predictions .

What are the thermal stability profiles and recommended storage conditions for this compound to prevent decomposition?

Basic Research Question

- Thermal Stability : Decomposition onset occurs at ~180°C (DSC data for similar brominated aromatics).

- Storage : Store in amber vials at -20°C under inert gas (Ar/N) to prevent hydrolysis of the nitro and trifluoromethoxy groups .

Advanced Analysis : Thermogravimetric analysis (TGA) under nitrogen reveals mass loss steps correlating with Br and NO release .

How is this compound utilized as a precursor in the synthesis of pharmaceuticals or agrochemicals, particularly leveraging its trifluoromethoxy group?

Advanced Research Question

The trifluoromethoxy group enhances lipophilicity and metabolic stability, making the compound valuable in:

- Drug Discovery : As a building block for kinase inhibitors or GPCR modulators.

- Agrochemicals : Incorporation into herbicides (e.g., analogs of trifluralin).

Synthetic Example : React with Grignard reagents to replace bromine, followed by nitro reduction to an amine for further functionalization .

What safety precautions are necessary when handling 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene, given its functional groups?

Basic Research Question

- Toxicity : Nitro groups may be mutagenic; bromine poses inhalation risks.

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid contact with reducing agents (risk of explosive decomposition).

Emergency Protocols : In case of exposure, rinse with water and seek medical attention immediately .

How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound across different studies?

Advanced Research Question

Discrepancies often arise from impurities or polymorphic forms.

Validation Steps :

Repurification : Recrystallize from ethanol/water and compare melting points.

HPLC-PDA : Check purity (>98%) and identify co-eluting impurities.

Interlaboratory Studies : Collaborate to standardize measurement protocols (e.g., DSC heating rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。